molecular formula C22H20F3N5O3S B1684526 PF-573228 CAS No. 869288-64-2

PF-573228

Numéro de catalogue: B1684526
Numéro CAS: 869288-64-2
Poids moléculaire: 491.5 g/mol
Clé InChI: HESLKTSGTIBHJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-3,4-dihydro-1H-quinolin-2-one is a member of quinolines.

Applications De Recherche Scientifique

Recherche sur le cancer

PF-573228 est principalement utilisé dans la recherche sur le cancer en raison de sa capacité à inhiber la FAK, qui est souvent surexprimée dans divers cancers . Il a été démontré qu'il réduisait la phosphorylation de la FAK dans les cellules de carcinome épithélial A431, avec une valeur de CI50 de 11 nM . Cette inhibition peut entraîner une réduction de la migration et de l'invasion des cellules cancéreuses, ce qui en fait un agent thérapeutique potentiel pour le traitement du cancer.

Études sur l'angiogenèse

Le composé présente de puissantes propriétés anti-angiogéniques. Dans des études impliquant des cellules endothéliales de veines ombilicales humaines (HUVEC), le this compound a augmenté l'apoptose cellulaire et réduit la migration des cellules endothéliales et la formation de bourgeons en inhibant l'autophosphorylation de la FAK . Cette application est cruciale pour comprendre et contrôler les conditions pathologiques telles que la croissance tumorale et les maladies cardiovasculaires.

Recherche sur les cellules souches

Dans les cellules souches mésenchymateuses (CSM), le this compound a été rapporté pour réduire la réponse pro-inflammatoire induite par les facteurs sécrétés par les cellules cancéreuses . Cette application est vitale pour la thérapie cellulaire, où le contrôle de la réponse inflammatoire est nécessaire pour obtenir des résultats de traitement réussis.

Neurosciences

La recherche a indiqué que le this compound peut influencer le comportement des cellules en modulant l'activité des canaux BK (Ca). Ceci est particulièrement pertinent dans l'étude des maladies neurologiques et le développement d'agents neuropharmacologiques .

Analyse Biochimique

Biochemical Properties

PF-573228 interacts with FAK, a central component of focal adhesions, and inhibits its activity . It blocks the phosphorylation of FAK at Tyr397 in cultured cells . The compound shows a 50 to 250-fold selectivity for FAK against a panel of 40 recombinant kinases . This interaction with FAK and its selectivity make this compound a valuable tool in studying the role of FAK in various biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces a proliferative arrest and increases cell size in glioblastoma (GBM) cells . It also reduces the growth of GBM neurospheres . These effects are associated with increased p27/CDKN1B levels and β-galactosidase activity, indicating the acquisition of senescence . Furthermore, this compound inhibits chemotactic and haptotactic cell migration .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It blocks the phosphorylation of FAK at Tyr397, which is a crucial step in the activation of FAK . This inhibition of FAK activation leads to a decrease in cell proliferation and an increase in cell size, as observed in GBM cells . Furthermore, this compound represses the expression of the autophagy cargo receptor p62/SQSTM-1 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, treatment with this compound results in a decrease in FAK phosphorylation in A431 epithelial carcinoma cells, with an IC50 value of 11 nM . This effect is not observed in cell growth or apoptosis, indicating that the effects of this compound may vary depending on the duration of treatment and the specific cellular context .

Metabolic Pathways

Given its role as a FAK inhibitor, it is likely that this compound is involved in pathways related to cell proliferation, migration, and survival .

Subcellular Localization

Given its role as a FAK inhibitor, it is likely that this compound localizes to areas where FAK is present, such as focal adhesions

Propriétés

IUPAC Name

6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5O3S/c1-34(32,33)16-4-2-3-13(9-16)11-26-20-17(22(23,24)25)12-27-21(30-20)28-15-6-7-18-14(10-15)5-8-19(31)29-18/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,29,31)(H2,26,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESLKTSGTIBHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469447
Record name 6-[[4-[(3-Methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869288-64-2
Record name 3,4-Dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869288-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[[4-[(3-Methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-573228
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6-(4-Chloro-5-trifluoromethyl-pyrimidin-2-ylamino)-3,4-dihydro-1H-quinolin-2-one (50 mg, 0.145 mmol) was added to 0.5 ml NMP and 3-Methanesulfonyl-benzylamine mono hydrochloride salt (32 mg, 0.145 mmoles) and triethylamine (0.060 ml, 0.435 mmoles) were added the reaction was heated to 100° C. for one hour. The reaction was cooled to room temperature and 0.5 mL NMP was added. The reaction was then filtered and purify by preparative reverse phase HPLC 30×50 mm XTerra C18 prep column, fifteen minute gradient 15-60% (0.1% NH4OH in Acetonitrile) and (0.1% NH4OH in water)), flow rate 40 mL/min. The desired product eluted (retention time 8.41 minutes) and was concentrated to a solid (38 mg, 54% yield). 1H NMR (Methanol-d4, 400 MHz) δ 2.52 (m, 2H), 2.80 (m, 2H), 2.99 (s, 3H), 4.80 (s, 2H), 6.73 (d, J=9 Hz; 1H), 7.22 (d, J=9 Hz; 1H), 7.37 (s, 1H), 7.57 (t, J=8 Hz; 1H), 7.64 (d, J=8 Hz;1H), 7.80 (m, 1H), 7.90 (s, 1H), 8.12 (s, 1H). HPLC ret. time: 5.390, LRMS (M+) 492.12.
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
PF-573228
Reactant of Route 2
Reactant of Route 2
PF-573228
Reactant of Route 3
Reactant of Route 3
PF-573228
Reactant of Route 4
Reactant of Route 4
PF-573228
Reactant of Route 5
PF-573228
Reactant of Route 6
PF-573228
Customer
Q & A

Q1: What is the primary molecular target of PF573228 and how does it interact with it?

A1: PF573228 primarily targets Focal Adhesion Kinase (FAK) [, , , , , , , , , ]. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of FAK, specifically at the K454 residue within the kinase domain []. This binding prevents ATP from binding, thereby inhibiting FAK’s kinase activity.

Q2: What are the downstream consequences of FAK inhibition by PF573228?

A2: Inhibition of FAK by PF573228 leads to a cascade of downstream effects, including:

  • Reduced cell proliferation and migration: FAK plays a crucial role in cell proliferation, adhesion, and migration. PF573228 disrupts these processes, inhibiting tumor cell growth and metastasis [, , , , , , , , , , , , ].
  • Induction of apoptosis: FAK is involved in cell survival pathways. PF573228 can induce apoptosis (programmed cell death) in various cancer cells by inhibiting these pathways [, , , ].
  • Suppression of angiogenesis: FAK contributes to angiogenesis (new blood vessel formation), a process essential for tumor growth. PF573228 can disrupt this process, limiting tumor vascularization [, , ].
  • Altered gene expression: FAK influences the expression of various genes involved in cell proliferation, migration, and survival. PF573228 can modulate the expression of these genes, impacting tumor progression [, , , , ].

Q3: What role does FAK phosphorylation play in these downstream effects?

A3: Phosphorylation of FAK at specific tyrosine residues (Tyr397, Tyr861, Tyr925) is crucial for its activation and function. PF573228, by inhibiting FAK’s kinase activity, blocks the phosphorylation of these key tyrosine residues [, , , , , , , , , , ]. This blockage prevents the recruitment and activation of downstream signaling molecules, ultimately disrupting FAK-mediated cellular processes such as proliferation, migration, and survival.

Q4: Does PF573228 affect other kinases besides FAK?

A4: While PF573228 is highly selective for FAK, research suggests potential off-target effects on other kinases:

  • Pyk2: PF573228 can also inhibit the activity of proline-rich tyrosine kinase 2 (Pyk2) [, ], a close homologue of FAK, This dual inhibition can contribute to its therapeutic efficacy in certain cancers.
  • Other Kinases: Research indicates that PF573228 might affect other kinases, such as IGF-1R and c-Src, although to a lesser extent than FAK and Pyk2 []. These off-target effects should be considered when evaluating the drug's overall safety and efficacy.

Q5: What is the role of the FAK-PI3K-AKT signaling pathway in PF573228's mechanism of action?

A5: The FAK-PI3K-AKT pathway is a crucial signaling cascade involved in cell survival and proliferation. PF573228, by inhibiting FAK, disrupts this pathway, leading to decreased AKT phosphorylation and downstream inhibition of cell survival signals []. This disruption contributes to the compound's anti-tumor effects.

Q6: What is the molecular formula and weight of PF573228?

A6: PF573228 has the molecular formula C21H17F3N6O3S and a molecular weight of 490.47 g/mol.

Q7: Is there any available spectroscopic data for PF573228?

A7: While the provided abstracts don't offer detailed spectroscopic data, researchers often utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and identification of PF573228 and its metabolites.

Q8: Does PF573228 possess catalytic properties?

A8: PF573228 is primarily an enzyme inhibitor and does not exhibit intrinsic catalytic properties. Its mechanism of action relies on binding to and inhibiting FAK, rather than catalyzing a specific chemical reaction.

Q9: Have computational methods been used to study PF573228?

A9: Yes, computer modeling and screening were used to identify PF573228 as a potential FAK inhibitor []. These methods likely involved docking simulations to predict the binding affinity and interactions of PF573228 with the ATP-binding site of FAK.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.